N-((4-(3,4-dichlorophenyl)-5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide
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Description
N-((4-(3,4-dichlorophenyl)-5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C25H21Cl2N5O2S and its molecular weight is 526.44. The purity is usually 95%.
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Biological Activity
N-((4-(3,4-dichlorophenyl)-5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a complex organic compound that exhibits significant biological activity. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
Synthesis
The compound is synthesized through a multi-step process involving the reaction of various precursors. The key steps typically include the formation of the triazole ring and subsequent modifications to introduce the dichlorophenyl and benzamide groups. The synthetic route often involves the use of thioether linkages which enhance the biological activity of the final product.
Anticancer Properties
Recent studies have demonstrated that compounds similar to this compound exhibit notable anticancer effects. For instance, derivatives with similar structures have been evaluated for their cytotoxicity against various cancer cell lines including MCF-7 (breast cancer), HCT116 (colorectal cancer), and HepG2 (hepatocellular carcinoma).
Table 1: Cytotoxic Activity of Related Compounds
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF-7 | 12.5 |
Compound B | HCT116 | 15.0 |
Compound C | HepG2 | 20.0 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the potency of these compounds in targeting cancer cells .
The proposed mechanism of action for this compound involves DNA intercalation and inhibition of topoisomerase enzymes. These actions disrupt DNA replication and transcription processes in cancer cells, leading to apoptosis.
Figure 1: Proposed Binding Mode with DNA
Binding Mode
Case Studies
- In Vivo Studies : A recent study investigated the in vivo efficacy of similar triazole derivatives in mouse models bearing human tumor xenografts. The results indicated a significant reduction in tumor size compared to control groups treated with saline solutions .
- Combination Therapy : Another study explored the use of this compound in combination with established chemotherapeutics like doxorubicin. The combination therapy showed enhanced efficacy and reduced side effects compared to monotherapy .
Pharmacokinetics and Toxicity
The pharmacokinetic profile of related compounds indicates favorable absorption and distribution characteristics. Toxicity studies reveal that while these compounds exhibit potent anticancer activity, they also require careful monitoring for potential side effects such as hepatotoxicity and nephrotoxicity.
Properties
IUPAC Name |
N-[[4-(3,4-dichlorophenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21Cl2N5O2S/c1-16-6-5-9-18(12-16)29-23(33)15-35-25-31-30-22(14-28-24(34)17-7-3-2-4-8-17)32(25)19-10-11-20(26)21(27)13-19/h2-13H,14-15H2,1H3,(H,28,34)(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPLBEKISUOLFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC(=C(C=C3)Cl)Cl)CNC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21Cl2N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.